molecular formula C15H20N2O5 B8172592 3-Amino-4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid

3-Amino-4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid

Cat. No.: B8172592
M. Wt: 308.33 g/mol
InChI Key: HBOMWXLLYIAHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid is a complex organic compound that features a benzoic acid core substituted with an amino group and an azetidine ring protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The Boc-protected azetidine ring can provide rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid is unique due to the presence of both an amino group and a Boc-protected azetidine ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

3-amino-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)17-7-10(8-17)21-12-5-4-9(13(18)19)6-11(12)16/h4-6,10H,7-8,16H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOMWXLLYIAHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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